molecular formula C12H8N2O4 B1586665 [3,3'-Bipyridine]-2,2'-dicarboxylic acid CAS No. 3723-32-8

[3,3'-Bipyridine]-2,2'-dicarboxylic acid

Cat. No. B1586665
CAS RN: 3723-32-8
M. Wt: 244.2 g/mol
InChI Key: IIMIVNLUGUZNDR-UHFFFAOYSA-N
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Description



  • [3,3’-Bipyridine]-2,2’-dicarboxylic acid is a heterocyclic compound with the chemical formula C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>O<sub>4</sub>.

  • It consists of two pyridine rings connected by a dicarboxylic acid linker.

  • The compound is often used in coordination chemistry and ligand design due to its versatile properties.





  • Synthesis Analysis



    • The straightforward synthesis of [3,3’-Bipyridine]-2,2’-dicarboxylic acid typically involves commercially or readily available starting compounds.

    • Direct N-alkylation of 2,2’-bipyridine or 2,2’-bipyrimidine with 1,3-propanesultone is commonly employed.

    • The resulting derivatives can be systematically evolved by varying the parent scaffold, type of N-alkylation, and other factors.





  • Molecular Structure Analysis



    • The compound consists of two pyridine rings connected by a central dicarboxylic acid group.

    • The nitrogen atoms in the pyridine rings play a crucial role in its reactivity.





  • Chemical Reactions Analysis



    • [3,3’-Bipyridine]-2,2’-dicarboxylic acid can participate in various reactions, including acid-base reactions and metal complexation.

    • Its ability to form coordination complexes makes it useful in catalysis and materials science.





  • Physical And Chemical Properties Analysis



    • Physical properties include color, solubility, and melting point.

    • Chemical properties involve its reactivity with acids, bases, and metal ions.




  • Scientific Research Applications

    Metal-Organic Frameworks (MOFs) for Gas Capture

    [3,3'-Bipyridine]-2,2'-dicarboxylic acid has been utilized in the synthesis of metal-organic frameworks (MOFs), particularly for gas capture applications. For instance, a study by Nickerl et al. (2014) utilized 2,2′-Bipyridine-5,5′-dicarboxylic acid for creating a zirconium-based MOF, showing effective performance in toxic hydrogen sulfide capture, especially with copper-loaded samples (Nickerl et al., 2014).

    Catalysis and Ligand Synthesis

    The compound serves as a precursor for various catalysis and ligand synthesis applications. Assalit et al. (2009) explored its use in synthesizing carbohydrate-substituted bipyridines, testing their use as chiral ligands in Cu(II)-catalyzed asymmetric electrophilic fluorination, although only modest enantioselectivity was observed (Assalit et al., 2009).

    Photovoltaic Applications

    The compound has notable applications in photovoltaics. For example, Constable et al. (2009) described the synthesis of Copper(I) complexes using 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents derived from [3,3'-Bipyridine]-2,2'-dicarboxylic acid for use in dye-sensitized solar cells (Constable et al., 2009).

    Biological Activities and DNA/Protein Interaction

    Kamatchi et al. (2017) investigated the influence of carboxylic acid functionalities in 2,2'-bipyridine on biological activities like DNA/protein binding, antioxidant activity, and cytotoxicity. Incorporation of carboxylic acid groups showed differences in DNA/protein binding affinity and efficiency in antioxidant activity and cytotoxicity (Kamatchi et al., 2017).

    Photoreduction of Water

    Launikonis et al. (1986) explored the use of [3,3'-Bipyridine]-2,2'-dicarboxylic acid in complexes as sensitizers for the photoreduction of water, showing promising results in sacrificial cycles with these complexes (Launikonis et al., 1986).

    Corrosion Inhibition

    Liu et al. (2015) studied the corrosion inhibition characteristics of 2,2′-bipyridine derivatives, including 2,2′-bipyridine-3,3′-dicarboxylic acid, on carbon steel in sulfuric acid solutions, proposing a mixed-inhibition mechanism for their effects (Liu et al., 2015).

    Safety And Hazards



    • [3,3’-Bipyridine]-2,2’-dicarboxylic acid is toxic if swallowed or in contact with skin.

    • Proper protective equipment and handling precautions are essential.




  • Future Directions



    • Further research could explore its applications in catalysis, materials science, and drug design.

    • Investigating its coordination chemistry with different metal ions may reveal novel properties.




    Remember to consult relevant papers for more detailed information. If you have any specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H8N2O4/c15-11(16)9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IIMIVNLUGUZNDR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H8N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60362858
    Record name [3,3'-Bipyridine]-2,2'-dicarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60362858
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    244.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    [3,3'-Bipyridine]-2,2'-dicarboxylic acid

    CAS RN

    3723-32-8
    Record name [3,3'-Bipyridine]-2,2'-dicarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60362858
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    M Hołyńska, J Kołodziejczak, A Kochel - Inorganica Chimica Acta, 2015 - Elsevier
    The new 2D coordination polymer with a new 3,3′-bipyridine-2,2′dicarboxylate monohydrate (3,3′-bpdc·H 2 O) ligand is described: [Mn(3,3′-bpdc)] n . In the distorted octahedral …
    Number of citations: 2 www.sciencedirect.com
    DB Moran, GO Morton… - Journal of heterocyclic …, 1986 - Wiley Online Library
    Methods for the synthesis of (pyridinyl)‐1,2,4‐triazolo[4,3‐a]pyridines were developed. The principal route to the required intermediate 2‐chloropyridines was based on rearrangements …
    Number of citations: 54 onlinelibrary.wiley.com
    B Moran - academia.edu
    Methods for the synthesis of (pyridinyl) 1, 2, 4-triazolo [4, 3-u] pyridines were developed. The principal route to the required intermediate 2-chloropyridines was based on …
    Number of citations: 0 www.academia.edu
    KN Gusak, NG Kozlov, AB Tereshko - Russian journal of organic chemistry, 2004 - Springer
    Oxidation of 1,3-diphenyl-4,7-phenanthroline with potassium permanganate in alkaline medium results in transformation of the 4,7-phenanthroline ring system into 1,8-diaazafluorenone…
    Number of citations: 6 link.springer.com
    B Barletta, E Bolzacchini, V Librando… - Ozone: science & …, 2002 - Taylor & Francis
    Five azaarenes were oxidized with ozone. The rate constant was measured for three of them. Product studies showed that ring fragmentation occurs with phenanthrolines, acridine and …
    Number of citations: 1 www.tandfonline.com
    C Abeywickrama - 2004 - search.proquest.com
    ProQuest Dissertations Page 1 SYNTHESIS AND CHARACTERIZATION OF BIOLOGICALLY ACTIVE PHENANTHROLINES, QUINOLINES AND RELATED MATERIALS by CHANDIMA …
    Number of citations: 2 search.proquest.com

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